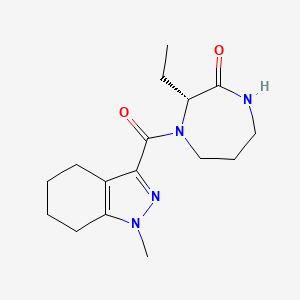![molecular formula C15H18F3N3O2 B7349293 (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349293.png)
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one, also known as TPA023, is a selective agonist of the GABA-A receptor subtype containing the α2 and α3 subunits. GABA-A receptors are the main inhibitory neurotransmitter receptors in the central nervous system, and their activation by TPA023 has potential applications in the treatment of anxiety disorders, insomnia, and epilepsy.
Wirkmechanismus
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one selectively activates GABA-A receptors containing the α2 and α3 subunits, which are predominantly expressed in the brain regions involved in anxiety, sleep, and epilepsy. Activation of these receptors by this compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its selectivity for GABA-A receptors containing the α2 and α3 subunits, its well-characterized pharmacological properties, and its availability from commercial sources. However, this compound has some limitations, including its relatively low potency compared to other GABA-A receptor agonists and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one. One area of interest is the development of more potent and selective agonists of GABA-A receptors containing the α2 and α3 subunits. Another area of interest is the investigation of the role of these receptors in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, the development of this compound derivatives with improved pharmacokinetic properties and reduced potential for off-target effects may lead to the development of novel therapeutics for anxiety disorders, insomnia, and epilepsy.
Synthesemethoden
The synthesis of (3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with 3-ethyl-4-formyl-1,4-diazepane in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product have been improved.
Wissenschaftliche Forschungsanwendungen
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and sedative effects in preclinical models, and clinical trials have demonstrated its efficacy in the treatment of anxiety disorders and insomnia. This compound has also been investigated for its anticonvulsant properties, and it has been shown to be effective in animal models of epilepsy.
Eigenschaften
IUPAC Name |
(3R)-3-ethyl-4-[2-[6-(trifluoromethyl)pyridin-2-yl]acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-2-11-14(23)19-7-4-8-21(11)13(22)9-10-5-3-6-12(20-10)15(16,17)18/h3,5-6,11H,2,4,7-9H2,1H3,(H,19,23)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLDRPSFDVKEKZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1C(=O)CC2=NC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7349224.png)
![N-[(5-hydroxypyridin-3-yl)methyl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B7349228.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7349230.png)
![(1S,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-1-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349237.png)
![(3S,4S)-N-[(5-hydroxypyridin-3-yl)methyl]-4-phenyloxane-3-carboxamide](/img/structure/B7349242.png)
![(2R,3R)-2-(2-ethylpyrazol-3-yl)-N-[(5-hydroxypyridin-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349257.png)
![(1R,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclohexane-1-carboxamide](/img/structure/B7349265.png)
![(2R,3R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(1-methylpyrazol-4-yl)oxane-3-carboxamide](/img/structure/B7349268.png)
![(1R,2R)-2-(4-fluorophenyl)-N-[(5-hydroxypyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7349272.png)
![(1R,2R)-N-[(5-hydroxypyridin-3-yl)methyl]-2-(3-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7349278.png)
![(1S,2S)-N-[(5-hydroxypyridin-3-yl)methyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7349286.png)

![(3R)-4-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349315.png)
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7349323.png)